2,3-Di-Nor-8-isoprostaglandin F2A is a metabolite derived from the oxidative degradation of arachidonic acid, specifically through the pathway involving prostaglandin F2α. This compound is part of a larger family of isoprostanes, which are considered reliable biomarkers for oxidative stress and lipid peroxidation in biological systems. The increased levels of 2,3-di-nor-8-isoprostaglandin F2A in biological samples are often associated with various pathological conditions, particularly those involving inflammation and cancer progression.
The primary source of 2,3-di-nor-8-isoprostaglandin F2A is the enzymatic conversion of arachidonic acid via cyclooxygenase pathways, as well as non-enzymatic processes leading to lipid peroxidation. It can be detected in various biological fluids, including urine and plasma, where its levels can reflect oxidative stress status in the body .
2,3-Di-Nor-8-isoprostaglandin F2A falls under the category of eicosanoids, specifically classified as an isoprostane. Isoprostanes are prostaglandin-like compounds formed from free radical-catalyzed peroxidation of membrane phospholipids. They are categorized into several subclasses based on their structural characteristics and biological activities.
The synthesis of 2,3-di-nor-8-isoprostaglandin F2A can be achieved through several methods:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used for the quantitative analysis and identification of 2,3-di-nor-8-isoprostaglandin F2A in biological samples. This method provides high sensitivity and specificity, allowing for accurate measurement even at low concentrations .
The molecular structure of 2,3-di-nor-8-isoprostaglandin F2A features a cyclopentane ring characteristic of prostaglandins, with specific modifications at the 2 and 3 positions that define its classification as a di-nor derivative. The structural formula can be represented as follows:
The primary chemical reactions involving 2,3-di-nor-8-isoprostaglandin F2A include:
Quantitative analysis often involves derivatization techniques to enhance detection sensitivity during mass spectrometric analysis. These reactions are critical for understanding the metabolic pathways involving this compound .
The mechanism of action for 2,3-di-nor-8-isoprostaglandin F2A primarily revolves around its role as a signaling molecule involved in inflammatory processes. It interacts with specific receptors on cell membranes, influencing pathways related to:
Studies indicate that elevated levels of this compound correlate with increased oxidative stress markers in various disease states, suggesting its potential role as a biomarker for monitoring disease progression .
2,3-Dinor-8-iso-prostaglandin F2α (2,3-dinor-8-iso-PGF2α) is a β-oxidation metabolite of the lipid peroxidation product 8-iso-prostaglandin F2α (8-iso-PGF2α), serving as a downstream indicator of free radical-induced oxidative damage. This compound originates from the non-enzymatic peroxidation of arachidonic acid catalyzed by reactive oxygen species (ROS) that attack membrane phospholipids. The biochemical pathway begins with hydrogen abstraction from arachidonic acid by hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), or other reactive species, forming a carbon-centered arachidonyl radical. This radical undergoes molecular rearrangement and reacts with molecular oxygen to form peroxyl radicals, which subsequently cyclize and undergo further oxidation to form 8-iso-PGF2α. Following its formation, 8-iso-PGF2α undergoes two cycles of β-oxidation primarily in the liver, resulting in the truncated metabolite 2,3-dinor-8-iso-PGF2α, which is excreted in urine [1] [6].
The quantitative relationship between free radical exposure and urinary 2,3-dinor-8-iso-PGF2α levels has been validated through clinical and experimental studies. Smokers exhibit significantly elevated urinary levels of this metabolite (8.9 ± 3.8 μg/g creatinine) compared to non-smokers (4.6 ± 2.6 μg/g creatinine, p = 0.003), demonstrating its sensitivity to exogenous oxidative stressors [1]. In murine models of colitis-associated colorectal cancer (CAC), urinary 2,3-dinor-8-iso-PGF2α increased exclusively during the carcinogenesis phase (not during acute colitis), correlating with infiltrating immune cells expressing NADPH oxidase (p22phox), a major cellular source of ROS [6]. This phase-specific increase underscores its connection to chronic oxidative processes driving malignancy.
Table 1: Urinary Levels of 2,3-Dinor-8-iso-PGF2α in Human and Murine Models of Oxidative Stress
Study Model | 2,3-Dinor-8-iso-PGF2α Levels | Comparison Group | Significance | Detection Method |
---|---|---|---|---|
Human Smokers [1] | 8.9 ± 3.8 μg/g creatinine | 4.6 ± 2.6 μg/g creatinine | p = 0.003 | LC-MS/MS |
Murine CAC Model [6] | Significant increase during carcinogenesis | Acute colitis phase | p < 0.01 | LC-MS-based metabolomics |
Generalized Anxiety Disorder [5] | 1114.25 ng/mL (serum free acid form) | 571.12 ng/mL | p < 0.001 | ELISA |
2,3-Dinor-8-iso-PGF2α offers distinct advantages over its parent compound, 8-iso-PGF2α, as a biomarker for assessing systemic oxidative damage. While both compounds derive from free radical-mediated arachidonic acid peroxidation, the dinor metabolite demonstrates superior analytical and biological stability. Urinary excretion rates of 2,3-dinor-8-iso-PGF2α consistently exceed those of 8-iso-PGF2α (approximately 17-fold higher in humans), reflecting its more efficient formation and clearance [1]. This higher abundance enhances detection sensitivity in biological samples. Furthermore, as a metabolite, 2,3-dinor-8-iso-PGF2α is less susceptible to artifactual in vitro formation during sample processing compared to 8-iso-PGF2α, which can be generated ex vivo in serum samples during clotting via enzymatic prostaglandin-endoperoxide synthase activity [1] [6].
Functionally, 2,3-dinor-8-iso-PGF2α provides a more integrated measure of systemic oxidative stress. Whereas 8-iso-PGF2α can be formed both enzymatically (via cyclooxygenases) and non-enzymatically, the dinor metabolite is exclusively derived from the β-oxidation of non-enzymatically formed 8-iso-PGF2α. This specificity reduces confounding from inflammation-driven enzymatic production. Studies show a strong proportional relationship between the two compounds (R = 0.70, n = 60) [1], but the dinor metabolite exhibits superior diagnostic performance in certain pathologies. For instance, in murine CAC models, urinary 2,3-dinor-8-iso-PGF2α increased specifically during tumorigenesis, whereas the parent compound showed less discriminatory power between inflammation and cancer phases [6]. In clinical settings, the dinor metabolite shows a larger effect size (Hedges’ g) in conditions like pre-eclampsia and renal diseases compared to its parent [1] [4].
Table 2: Comparative Biomarker Performance of 2,3-Dinor-8-iso-PGF2α and 8-iso-PGF2α
Characteristic | 2,3-Dinor-8-iso-PGF2α | 8-iso-PGF2α | Clinical Significance |
---|---|---|---|
Urinary Excretion Rate | ~17-fold higher than parent [1] | Lower baseline | Enhanced detection sensitivity |
Formation Specificity | Exclusively from non-enzymatic 8-iso-PGF2α metabolism | Enzymatic (COX) & non-enzymatic sources | Reduced inflammatory confounding |
Stability | Resistant to ex vivo generation | Prone to artifactual formation in serum [6] | More reliable quantification |
Diagnostic Specificity | Selective increase in carcinogenesis [6] | Elevated in acute inflammation & cancer | Better differentiation of chronic oxidative pathologies |
Correlation with Parent | R = 0.70 [1] | Reference compound | Validates origin but highlights metabolic dynamics |
The formation of 2,3-dinor-8-iso-PGF2α is fundamentally rooted in the non-enzymatic peroxidation of arachidonic acid, a process mechanistically distinct from cyclooxygenase (COX)-mediated prostanoid synthesis. Arachidonic acid (C20:4, ω-6) esterified in membrane phospholipids is cleaved by phospholipase A2, releasing the free acid susceptible to free radical attack. ROS (e.g., •OH, ONOO⁻) abstract a hydrogen atom from the bis-allylic methylene groups (between C7-C8, C10-C11, or C13-C14), generating a carbon-centered arachidonyl radical [7]. This radical undergoes stereorandom addition of molecular oxygen at C8 or C12, forming peroxyl radicals (arachidonyl-8-OO• or arachidonyl-12-OO•). The peroxyl radical at C8 cyclizes via endoperoxidation between C8 and C12, followed by reduction to form 8-iso-PGF2α (also termed 15-F2t-isoprostane or iPF2α-III) [3] [7]. This compound is then enzymatically metabolized via hepatic β-oxidation, sequentially shortening the carboxylic acid side chain to produce 2,3-dinor-8-iso-PGF2α, which retains the characteristic F-type prostane ring and the defining cis-orientation of the side chains at C8 and C12 [1].
The non-enzymatic nature of this pathway renders 2,3-dinor-8-iso-PGF2α a "gold standard" biomarker for lipid peroxidation. Unlike COX-derived prostaglandins, its formation occurs independently of enzymatic induction, directly reflecting radical-mediated damage. This mechanistic distinction is crucial in pathological contexts where inflammation and oxidative stress coexist. For example, in pre-eclampsia, elevated serum 8-iso-PGF2α and its dinor metabolite correlate strongly with systolic blood pressure (rho=0.622) and TNF-α (rho=0.645), but only the dinor metabolite’s exclusive non-enzymatic origin allows unambiguous attribution to oxidative stress rather than inflammatory COX-2 upregulation [4] [6]. Furthermore, experimental studies demonstrate that NADPH oxidase (NOX) complexes in infiltrating monocytes are pivotal generators of the ROS initiating this peroxidation cascade in conditions like CAC, as evidenced by p22phox overexpression in tumor-associated macrophages [6].
Table 3: Key Steps in Non-Enzymatic Formation of 2,3-Dinor-8-iso-PGF2α
Step | Chemical Process | Key Features | Biological Significance |
---|---|---|---|
Initiation | ROS abstraction of H from arachidonic acid | Targets bis-allylic carbons (C7, C10, C13) | Rate-limiting step; depends on ROS flux |
Oxygenation & Cyclization | Peroxyl radical formation → endoperoxidation | Stereorandom addition at C8/C12; forms F2-type ring | Generates 8-iso-PGF2α with side chain cis-orientation |
Reduction | Reduction of endoperoxide to F-type alcohol | Forms stable 8-iso-PGF2α | Product detectable in tissues/fluids |
β-Oxidation | Hepatic metabolism of 8-iso-PGF2α | Truncates carboxylic acid chain by 2 carbons | Produces 2,3-dinor-8-iso-PGF2α; enhances urinary excretion |
Excretion | Renal clearance of free acid form | Stable in urine; no receptor activity known | Allows non-invasive assessment of systemic oxidative burden |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: